(S)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide for Advanced Chemical Applications
(S)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide for Advanced Chemical Applications
Introduction
(S)-1-Pyridin-2-yl-ethylamine is a chiral amine that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes it an invaluable building block and ligand in both pharmaceutical development and asymmetric catalysis.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic profile, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and utility, offering field-proven insights to empower innovation in your research endeavors.
Core Physicochemical and Structural Properties
(S)-1-Pyridin-2-yl-ethylamine is a colorless to light yellow or brown liquid under standard conditions.[1][3] Its structure combines a basic pyridine heterocycle with a chiral ethylamine side chain, which dictates its chemical behavior and applications. The pyridine nitrogen and the primary amine group can act as a bidentate N,N'-ligand, enabling the formation of stable complexes with various transition metals.[4]
Structural Representation
Caption: 2D structure of (S)-1-Pyridin-2-yl-ethylamine.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [1][3][5] |
| Molecular Weight | 122.17 g/mol | [1][5] |
| CAS Number | 45695-03-2 (for S-enantiomer) | [6] |
| Appearance | Colorless to light brown liquid | [1][3] |
| Boiling Point | 193-196 °C | [3] |
| Density | 1.012 g/mL | [3] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, dichloromethane) | [3] |
| XLogP3-AA | 0.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of (S)-1-Pyridin-2-yl-ethylamine relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons of the pyridine ring typically appear as multiplets in the δ 7.0-8.5 ppm region. The methine proton (CH) adjacent to the chiral center presents as a quartet, coupled to the methyl and amine protons. The methyl group (CH₃) protons resonate as a doublet, and the amine (NH₂) protons often appear as a broad singlet that can be exchanged with D₂O.[7]
-
¹³C NMR: The carbon spectrum shows distinct signals for the pyridine ring carbons (typically in the δ 120-160 ppm range) and the aliphatic side chain carbons. The chiral methine carbon and the methyl carbon have characteristic upfield shifts.[8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by vibrations of the N-H bonds of the primary amine, typically appearing as two bands in the 3300-3400 cm⁻¹ region. C-H stretching from the aromatic and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 122. A common fragmentation pattern involves the loss of a methyl group, leading to a significant peak at m/z 107.[5]
| Technique | Key Observances |
| ¹H NMR | Aromatic multiplets (δ 7.0-8.5), CH quartet, CH₃ doublet, broad NH₂ singlet. |
| ¹³C NMR | Pyridine signals (δ 120-160), aliphatic signals upfield. |
| IR (cm⁻¹) | N-H stretches (~3300-3400), Aromatic C-H (~3000-3100), Pyridine C=N/C=C (~1400-1600). |
| MS (m/z) | Molecular Ion [M]⁺ at 122, primary fragment [M-15]⁺ at 107. |
Synthesis and Enantiomeric Resolution
The synthesis of enantiopure (S)-1-Pyridin-2-yl-ethylamine is a critical process, as its chirality is central to its function in asymmetric applications. The typical route involves the synthesis of a racemic mixture followed by chiral resolution.
Synthesis of Racemic 1-Pyridin-2-yl-ethylamine
A common laboratory-scale synthesis involves the reduction of an imine precursor, which is formed from 2-acetylpyridine.
Caption: General workflow for racemic synthesis.
Chiral Resolution Protocol
Classical resolution via diastereomeric salt formation is the most established method for isolating the (S)-enantiomer.[10] This process leverages the different solubilities of the diastereomeric salts formed with a chiral resolving agent.
Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolution: Dissolve the racemic 1-pyridin-2-yl-ethylamine in a suitable solvent, such as methanol or ethanol.
-
Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution, with stirring.
-
Crystallization: The diastereomeric salt of (S)-amine-L-tartrate is generally less soluble and will preferentially crystallize upon cooling or standing. The efficiency of this step is crucial and may require optimization of solvent and temperature.[10][11]
-
Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent to remove the more soluble (R)-amine-L-tartrate salt.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or K₂CO₃ solution) to neutralize the tartaric acid and liberate the free (S)-1-pyridin-2-yl-ethylamine.
-
Extraction and Purification: Extract the free amine into an organic solvent (e.g., dichloromethane or ether), dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure (S)-amine. Chiral HPLC is used to verify the enantiomeric excess (ee).[12]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Applications in Catalysis and Drug Development
The true value of (S)-1-Pyridin-2-yl-ethylamine lies in its application as a chiral auxiliary and building block.
Asymmetric Catalysis
Its ability to act as a bidentate ligand is fundamental to its role in catalysis. Derivatives are often synthesized to fine-tune steric and electronic properties.
-
Ligand for Metal Complexes: It forms chiral complexes with transition metals (e.g., Ru, Rh, Pd) that can catalyze a range of asymmetric reactions, including hydrogenations and C-C bond formations.[2]
-
Organocatalysis: Thiourea derivatives of (S)-1-pyridin-2-yl-ethylamine have been employed as organocatalysts. The pyridyl nitrogen can enhance catalyst solubility and coordinate to substrates, although conformational flexibility can sometimes limit enantioselectivity.[4] These catalysts have been used in asymmetric aldol condensations and diethylzinc additions to aldehydes.[4]
Caption: Application of (S)-1-Pyridin-2-yl-ethylamine in asymmetric catalysis.
Pharmaceutical Intermediate
Chiral pyridines are critical structural motifs in many pharmaceuticals.[2] (S)-1-Pyridin-2-yl-ethylamine serves as a key intermediate for synthesizing complex, biologically active molecules.
-
Central Nervous System (CNS) Disorders: It is a building block for drugs targeting CNS disorders.[1][4]
-
5-HT1A Receptor Agonists: Derivatives of pyridin-2-yl-methylamine have shown potent agonist activity at serotonin 5-HT1A receptors, indicating potential for developing novel antidepressants and anxiolytics.[13][14] The specific stereochemistry is often crucial for receptor binding and efficacy.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification
The compound is classified with several hazards that require careful management.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and Crossbones |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage | H318: Causes serious eye damage | Corrosion |
| Respiratory Irritation | H335: May cause respiratory irritation | Exclamation Mark |
(Data sourced from PubChem GHS classifications)[5]
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[3][6]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents.[15] Recommended storage temperature is often 0-8 °C.[1]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Prevent entry into drains and waterways.[6]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
Conclusion
(S)-1-Pyridin-2-yl-ethylamine is a powerful and versatile chiral building block. Its unique combination of a stereocenter and a bidentate ligand structure makes it indispensable in the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for leveraging its full potential in the development of novel catalysts, pharmaceuticals, and advanced materials.
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